Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate
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Overview
Description
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate is a chemical compound with the molecular formula C16H15NO5S. It is known for its unique structure, which includes a thienylcarbonyl group attached to an aminophenyl moiety, further connected to a malonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate typically involves the reaction of 2-thienylcarbonyl chloride with 4-aminophenylmalonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted malonates with different functional groups.
Scientific Research Applications
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{4-[(2-furylcarbonyl)amino]phenyl}malonate
- Dimethyl 2-{4-[(2-pyridylcarbonyl)amino]phenyl}malonate
- Dimethyl 2-{4-[(2-benzoyl)amino]phenyl}malonate
Uniqueness
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
dimethyl 2-[4-(thiophene-2-carbonylamino)phenyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-21-15(19)13(16(20)22-2)10-5-7-11(8-6-10)17-14(18)12-4-3-9-23-12/h3-9,13H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVQWYAGKIHJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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